molecular formula C12H14BrN3O3 B6173868 4-acetyl-N-(5-bromopyridin-3-yl)morpholine-3-carboxamide CAS No. 2390486-01-6

4-acetyl-N-(5-bromopyridin-3-yl)morpholine-3-carboxamide

Cat. No.: B6173868
CAS No.: 2390486-01-6
M. Wt: 328.2
InChI Key:
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Description

4-acetyl-N-(5-bromopyridin-3-yl)morpholine-3-carboxamide is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of an acetyl group, a bromopyridinyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5-bromopyridin-3-yl)morpholine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridine and morpholine.

    Acetylation: The acetylation of morpholine is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The acetylated morpholine is then coupled with 5-bromopyridine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(5-bromopyridin-3-yl)morpholine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

4-acetyl-N-(5-bromopyridin-3-yl)morpholine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetyl-N-(5-bromopyridin-3-yl)morpholine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-(5-chloropyridin-3-yl)morpholine-3-carboxamide
  • 4-acetyl-N-(5-fluoropyridin-3-yl)morpholine-3-carboxamide
  • 4-acetyl-N-(5-iodopyridin-3-yl)morpholine-3-carboxamide

Uniqueness

4-acetyl-N-(5-bromopyridin-3-yl)morpholine-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens .

Properties

CAS No.

2390486-01-6

Molecular Formula

C12H14BrN3O3

Molecular Weight

328.2

Purity

95

Origin of Product

United States

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